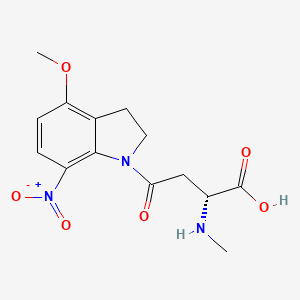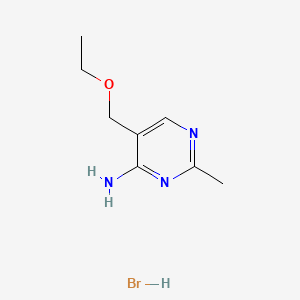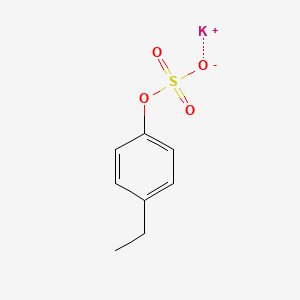
MNI-caged-NMDA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MNI-caged-NMDA is a form of NMDA (N-methyl-D-aspartate) that is caged with the photosensitive 4-methoxy-7-nitroindolinyl group . It stoichiometrically releases chirally pure NMDA . It is suitable for uncaging with 300-380 nm excitation . Improved localization can be achieved by uncaging at 405 nm (with mM concentration of caged compound in the bath solution) .
Molecular Structure Analysis
The chemical name of MNI-caged-NMDA is ®-α-Methylamino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid . Its molecular formula is C14H17N3O6 and it has a molecular weight of 323.3 .
Chemical Reactions Analysis
MNI-caged-NMDA rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . Wide-field photolysis in cerebellar interneurons produced a fast-rising sustained activation of NMDA receptors, and localized laser photolysis gave a fast, transient response .
Physical And Chemical Properties Analysis
MNI-caged-NMDA is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . It should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Investigation of Fast Synaptic Receptors
MNI-caged-NMDA is used in experimental neuroscience to isolate post-synaptic receptor activation from presynaptic processes . It is particularly useful for studying fast synaptic glutamate receptors due to its sub-microsecond release times .
Pharmacological Dissection of Signaling Pathways
The compound is used to dissect signaling pathways in neuroscience research . By selectively activating receptors, researchers can study the effects of specific signaling pathways in detail .
Photostimulation/Inhibition in Neural Networks
MNI-caged-NMDA is used for photostimulation and inhibition in neural networks . This allows researchers to control the activity of specific neurons, providing insights into how neural networks function .
Study of Glutamate Receptor Subtypes
MNI-caged-NMDA is used to make caged ligands specific for glutamate receptor subtypes . This allows researchers to study the function of specific glutamate receptor subtypes in detail .
5. Research on Drug Addiction and Craving MNI-caged-NMDA has been used in studies investigating the mechanisms of drug addiction and craving . For example, it has been used to study the role of NMDA receptors in the incubation of cocaine craving .
Development of Neuropharmacological Agents
MNI-caged-NMDA is used in the development of neuropharmacological agents . Its properties, such as water solubility, stability at neutral pH, and resistance to hydrolysis, make it a valuable tool in the development of drugs targeting neuronal glutamate receptors and transporters .
Wirkmechanismus
Target of Action
The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
MNI-caged-NMDA is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .
Biochemical Pathways
The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .
Pharmacokinetics
The pharmacokinetic properties of MNI-caged-NMDA are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .
Result of Action
The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .
Action Environment
The action of MNI-caged-NMDA is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .
Eigenschaften
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)



